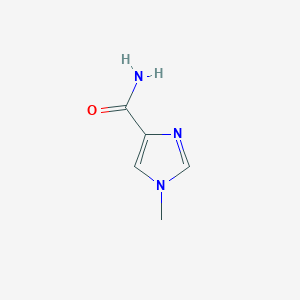

1-methyl-1H-imidazole-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-2-4(5(6)9)7-3-8/h2-3H,1H3,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDCMXSTPBEJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561345 | |

| Record name | 1-Methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129993-47-1 | |

| Record name | 1-Methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-methyl-1H-imidazole-4-carboxamide mechanism of action

An In-Depth Technical Guide to the Potential Mechanisms of Action of 1-methyl-1H-imidazole-4-carboxamide

Abstract

1-methyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound whose direct mechanism of action is not extensively characterized in publicly available literature. However, by examining the well-documented biological activities of its core scaffold, imidazole-4-carboxamide, and its more complex derivatives, we can infer and propose scientifically grounded potential mechanisms. This guide synthesizes current research to present a multi-faceted view of how this molecule might function at a cellular level. We will explore its potential as an immune modulator, drawing parallels to its parent compound's role as a "fairy chemical" in cancer models, and as a kinase inhibitor, a function demonstrated by several of its structural analogues. This document serves as a foundational resource for researchers, providing not only a theoretical framework but also actionable experimental protocols to systematically investigate and validate these proposed mechanisms.

Introduction to 1-methyl-1H-imidazole-4-carboxamide

The imidazole ring is a fundamental motif in medicinal chemistry and biology, forming the core of essential molecules like the amino acid histidine and purines.[1][2] Its unique electronic and structural properties allow it to participate in a wide range of biological interactions. 1-methyl-1H-imidazole-4-carboxamide belongs to this versatile class of compounds. While it is recognized as a key intermediate in the synthesis of various pharmaceuticals and other chemicals, its intrinsic biological activity remains an area of active investigation.[3] This guide moves beyond its role as a synthetic building block to explore its potential as a bioactive agent, drawing logical connections from the established pharmacology of closely related molecules.

The Imidazole-4-Carboxamide Core: An Immune Modulator in Oncology

Recent and compelling research has identified the parent scaffold, imidazole-4-carboxamide (ICA), as a naturally occurring "fairy chemical" derived from mushrooms with significant anti-cancer properties.[4] This provides the most direct line of evidence for a potential mechanism of action for its 1-methyl derivative.

Inhibition of Axl, PD-L1, and PD-L2 Expression

In preclinical melanoma models, imidazole-4-carboxamide has been shown to inhibit the expression of key proteins involved in cancer progression and immune evasion: the Axl receptor tyrosine kinase, Programmed Death-Ligand 1 (PD-L1), and Programmed Death-Ligand 2 (PD-L2).[4]

-

Axl Receptor Tyrosine Kinase: Axl is a well-known driver of therapy resistance and metastasis in multiple cancers. Its overexpression is often correlated with a poor prognosis. By inhibiting Axl expression, ICA can potentially re-sensitize cancer cells to conventional therapies.

-

PD-L1/PD-L2: These are critical immune checkpoint molecules. Cancer cells express PD-L1 and PD-L2 on their surface to bind to the PD-1 receptor on T-cells, effectively "turning off" the immune response against the tumor. A compound that reduces PD-L1/L2 expression can unmask the tumor, making it visible and vulnerable to T-cell-mediated killing.[4]

The study demonstrated that treatment with ICA, particularly in combination with the chemotherapeutic agent cisplatin, significantly decreased tumor volume and increased the infiltration of T-cells into the tumor microenvironment.[4] This suggests a powerful synergistic effect, where ICA weakens the tumor's defenses while cisplatin directly attacks the cancer cells.

Proposed Signaling Pathway

The observed effects suggest a pathway where 1-methyl-1H-imidazole-4-carboxamide, acting similarly to its parent compound, could modulate the tumor microenvironment to favor an anti-cancer immune response.

Caption: Proposed immuno-modulatory pathway of 1-methyl-1H-imidazole-4-carboxamide.

Experimental Protocol: Western Blot for PD-L1 Expression

This protocol provides a self-validating system to determine if 1-methyl-1H-imidazole-4-carboxamide affects the protein levels of PD-L1 in a cancer cell line (e.g., B16F10 melanoma).

-

Cell Culture & Treatment:

-

Plate B16F10 cells at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight.

-

Prepare stock solutions of 1-methyl-1H-imidazole-4-carboxamide in sterile DMSO.

-

Treat cells with increasing concentrations of the compound (e.g., 0, 10, 50, 100 µM) for 24-48 hours. Include a positive control (e.g., Interferon-gamma to induce PD-L1) and a vehicle control (DMSO).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells directly in the well using 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions. This is critical for ensuring equal loading in the next step.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples (e.g., 20 µg per lane). Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.

-

Transfer proteins from the gel to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against PD-L1 (diluted in blocking buffer) overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to validate equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection & Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Image the resulting signal using a chemiluminescence detector.

-

Quantify band intensities using software like ImageJ. Normalize the PD-L1 band intensity to the corresponding loading control band intensity for each sample. A dose-dependent decrease in the normalized PD-L1 signal relative to the vehicle control would validate the hypothesis.

-

Kinase Inhibition: A Potential Activity of the Imidazole Scaffold

The imidazole-4-carboxamide scaffold is a privileged structure in kinase inhibitor design. Several more complex derivatives have been developed as potent and specific inhibitors of key kinases, suggesting that 1-methyl-1H-imidazole-4-carboxamide may possess similar, if perhaps less potent, activity.

Protein Kinase C-iota (PKC-ι) Inhibition

A derivative, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), was identified as a specific inhibitor of PKC-ι.[5] PKC-ι is an oncogene that is overexpressed in numerous cancers, including prostate and breast cancer. Its inhibition leads to decreased cancer cell growth and apoptosis (programmed cell death).[5] Preclinical studies showed that ICA-1s significantly reduced tumor growth in mouse models of prostate cancer.[5]

Transforming Growth Factor β-activated Kinase 1 (TAK1) Inhibition

A separate line of research discovered a series of 2,4-1H-imidazole carboxamides as potent and selective inhibitors of TAK1.[6] TAK1 is a central kinase in the signaling pathways of pro-inflammatory cytokines like TNF-α and IL-1. Inhibiting TAK1 is a promising therapeutic strategy for inflammatory diseases and certain types of cancer.

Quantitative Data on Imidazole-based Kinase Inhibitors

| Compound Class | Target Kinase | Potency (IC50) | Therapeutic Area | Source |

| 2,4-1H-imidazole carboxamides | TAK1 | Nanomolar | Inflammation, Cancer | [6] |

| ICA-1s | PKC-ι | Not specified | Cancer | [5] |

General Kinase Inhibition Pathway

Kinase inhibitors typically function by competing with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and blocking the signaling cascade.

Caption: General mechanism of competitive ATP-binding kinase inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol assesses the direct inhibitory effect of 1-methyl-1H-imidazole-4-carboxamide on a specific kinase (e.g., TAK1).

-

Reagents & Setup:

-

Recombinant human kinase (e.g., TAK1/TAB1).

-

Kinase substrate peptide.

-

ATP solution.

-

Kinase reaction buffer.

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™).

-

Test Compound: 1-methyl-1H-imidazole-4-carboxamide serially diluted in DMSO.

-

Positive Control: A known inhibitor for the target kinase (e.g., a known TAK1 inhibitor).

-

Negative Control: DMSO vehicle.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the kinase/substrate mixture to each well.

-

Add 0.5 µL of the serially diluted test compound or controls to the appropriate wells.

-

To initiate the reaction, add 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.

-

Incubate the plate at room temperature for 1 hour.

-

-

Signal Detection (ADP-Glo™ Method):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light.

-

Incubate for 30-60 minutes to stabilize the luminescent signal.

-

-

Data Acquisition & Analysis:

-

Read the luminescence on a plate reader.

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value. A low IC50 value would indicate potent, direct inhibition of the kinase.

-

Integrated Hypothesis and Future Research Workflow

Based on the available evidence, 1-methyl-1H-imidazole-4-carboxamide possesses at least two plausible, non-mutually exclusive mechanisms of action: immuno-modulation via checkpoint protein regulation and direct kinase inhibition. The simple 1-methyl substitution, compared to the unsubstituted parent compound or more complex derivatives, may fine-tune its potency, selectivity, and cell permeability. A logical next step is a systematic workflow to elucidate its primary mechanism(s).

Caption: A systematic workflow for elucidating the mechanism of action.

Conclusion

While the definitive mechanism of action for 1-methyl-1H-imidazole-4-carboxamide requires direct experimental confirmation, a robust, evidence-based framework of potential activities can be constructed from the study of its parent scaffold and related derivatives. The most compelling hypotheses point towards roles in cancer immunotherapy, through the downregulation of key immune checkpoint and resistance proteins like PD-L1 and Axl, and in signal transduction, through the direct inhibition of oncogenic or inflammatory kinases. The experimental protocols outlined in this guide provide a clear and rigorous path for researchers to validate these hypotheses, ultimately defining the therapeutic potential of this intriguing imidazole compound.

References

- Vertex AI Search. (n.d.). Exploring 5-Amino-1-(N-Methylcarbamoyl)

- PubMed. (2019, January). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anticancer Drugs, 30(1), 65-71.

- MySkinRecipes. (n.d.). N-Methyl-5-(methylamino)-1H-imidazole-4-carboxamide hydrochloride. Retrieved January 4, 2026.

- ResearchGate. (2015, February). Synthesis, crystal structure, and fungicidal activity of triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylates. Main Group Metal Chemistry, 38(1-2).

- BAC Reports. (2025). 1-Methyl-1H-imidazole-4-carboxamide (CAS 129993-47-1) Market Research Report 2025. Retrieved January 4, 2026.

- ResearchGate. (n.d.). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved January 4, 2026.

- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A review: Imidazole synthesis and its biological activities. Retrieved January 4, 2026.

- BIOSYNCE. (n.d.). 1-Methyl-1H-imidazole-4-carboxamide CAS 129993-47-1. Retrieved January 4, 2026.

- PubChem. (n.d.).

- ACS Publications. (n.d.). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Retrieved January 4, 2026.

- Santa Cruz Biotechnology. (n.d.).

- MDPI. (2021, October 14). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6226.

- PubMed. (2022, January 22).

- ACS Publications. (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Retrieved January 4, 2026.

- Chem-Impex. (n.d.). 1H-Imidazole-4-carboxamide. Retrieved January 4, 2026.

- iChemical. (n.d.). 1-Methyl-1H-imidazole-4-carboxamide, CAS No. 129993-47-1. Retrieved January 4, 2026.

- ResearchGate. (n.d.). Reactions of 1-methylimidazole-4-carboxamide. Retrieved January 4, 2026.

- PubMed Central. (2021, December 10). From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. Molecules, 26(24), 7545.

- ResearchGate. (n.d.).

- PubMed Central. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved January 4, 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.net [pharmacyjournal.net]

- 3. biosynce.com [biosynce.com]

- 4. The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Understanding the Core Profile of a Versatile Building Block

An In-Depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-imidazole-4-carboxamide

In the landscape of modern chemical research and pharmaceutical development, the utility of a molecule is fundamentally governed by its intrinsic physicochemical properties. 1-methyl-1H-imidazole-4-carboxamide (CAS No. 129993-47-1) represents a significant heterocyclic building block, particularly noted for its inclusion in libraries of protein degrader building blocks.[1] Its structure, featuring a methylated imidazole ring coupled with a carboxamide group, presents a unique combination of hydrogen bonding capabilities, potential for ionic interactions, and lipophilic character.

This guide provides an in-depth analysis of the core physicochemical characteristics of 1-methyl-1H-imidazole-4-carboxamide. Moving beyond a simple data sheet, we will explore the causality behind experimental choices for determining these properties and discuss their direct implications for researchers, particularly those in drug discovery and materials science. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Caption: Workflow for qualitative solubility determination.

Determination of Acid Dissociation Constant (pKa)

Trustworthiness: The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For an imidazole-containing compound, this value is critical for predicting its charge state in physiological environments (pH ~7.4), which directly impacts cell membrane permeability, receptor binding, and metabolic stability. Potentiometric titration is a highly precise and historically standard method for pKa determination. [2][3] Experimental Protocol: pKa Determination by Potentiometric Titration

-

Apparatus Setup:

-

Calibrate a pH meter using standard buffers at pH 4, 7, and 10. [4] * Set up a titration vessel on a magnetic stirrer.

-

Immerse the calibrated pH electrode and the tip of a 10 mL burette into the vessel.

-

-

Reagent Preparation:

-

Sample Solution: Accurately weigh and dissolve 1-methyl-1H-imidazole-4-carboxamide in deionized, CO₂-free water to a known concentration (e.g., 0.01 M). A co-solvent like methanol may be used if aqueous solubility is low, but its concentration should be minimized and reported.

-

Titrant: Prepare and standardize a 0.1 M HCl solution. Given the basic nature of the imidazole ring, an acid titrant will be used to titrate the conjugate base form.

-

-

Titration Procedure:

-

Transfer a precise volume (e.g., 50 mL) of the sample solution to the titration vessel.

-

Begin stirring at a moderate, constant rate.

-

Record the initial pH of the solution.

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1 mL).

-

After each increment, allow the pH reading to stabilize and record both the added volume and the pH.

-

Continue the titration well past the equivalence point (the region of most rapid pH change).

-

-

Data Analysis & pKa Calculation:

-

Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point. [5]This is the point on the titration curve where exactly half the volume of titrant needed to reach the equivalence point has been added. This point corresponds to the inflection point of the sigmoidal curve. [3]

-

Caption: Workflow for pKa determination by potentiometric titration.

Safety, Handling, and Storage

As a standard laboratory chemical, 1-methyl-1H-imidazole-4-carboxamide should be handled with appropriate care.

-

Handling: Use in a well-ventilated area. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat to avoid skin and eye contact. [6]* Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from heat and potential ignition sources. [6]

Conclusion

1-methyl-1H-imidazole-4-carboxamide is a compound whose utility is deeply rooted in its fundamental physicochemical properties. Its high melting point suggests good solid-state stability, while the presence of the imidazole and carboxamide moieties provides a rich chemical handle for derivatization and dictates its solubility and ionization behavior. The experimental protocols detailed in this guide offer a robust framework for researchers to validate these properties, ensuring data integrity and facilitating the compound's effective application in drug discovery, materials science, and broader chemical synthesis. A thorough characterization, as outlined, is the first and most critical step in unlocking the full potential of this versatile molecule.

References

-

1-Methyl-1H-imidazole-4-carboxamide CAS 129993-47-1 - BIOSYNCE. (n.d.). Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (2013, August 8). Retrieved from [Link]

-

How to calculate pKa - BYJU'S. (n.d.). Retrieved from [Link]

-

Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

Sources

Biological Activity Screening of 1-Methyl-1H-imidazole-4-carboxamide: A Strategic Approach for Target Discovery and Validation

An In-Depth Technical Guide

Introduction: The Rationale for Screening 1-Methyl-1H-imidazole-4-carboxamide

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metal ions allow it to interact with a wide array of biological targets.[2] Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3]

1-Methyl-1H-imidazole-4-carboxamide (CAS 129993-47-1) is a specific derivative within this versatile class. While detailed biological data on this particular molecule is not extensively published, its structural components—the 1-methyl-imidazole core and the carboxamide side chain—are present in compounds with known bioactivity.[4][5][6] For instance, various imidazole carboxamides have been investigated for antimicrobial and antitubercular activities, while other substituted imidazoles are potent inhibitors of enzymes crucial in cancer and inflammation.[5][7][8]

This guide, therefore, presents a comprehensive, multi-tiered strategy for the systematic biological activity screening of 1-Methyl-1H-imidazole-4-carboxamide. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind the experimental choices. Our approach is to cast a wide net initially, followed by progressively more specific assays to identify and validate "hits," ultimately elucidating the compound's mechanism of action.

Part 1: The Screening Cascade: A Multi-Tiered Workflow

A successful screening campaign requires a logical progression from broad, high-throughput assays to more complex, mechanism-focused studies. This cascade approach maximizes resource efficiency by focusing on the most promising activities.

Caption: A multi-tiered workflow for biological activity screening.

Part 2: Tier 1 - Primary Broad-Spectrum Screening

The objective of Tier 1 is to efficiently probe for significant biological activity across diverse therapeutic areas where imidazole derivatives have previously shown promise.

Anticancer Activity Screening

Rationale: The imidazole scaffold is a core component of numerous kinase inhibitors and other anticancer agents that induce apoptosis and cell cycle arrest.[2][9] A primary screen against a panel of human cancer cell lines is a logical starting point. The Sulforhodamine B (SRB) assay is chosen for its reliability, sensitivity, and basis in measuring total cellular protein content, making it less prone to interference from metabolic inhibitors than tetrazolium-based assays.

Data Presentation: Hypothetical Anticancer Screening Results

| Cell Line | Cancer Type | IC₅₀ (µM) of 1-Methyl-1H-imidazole-4-carboxamide | IC₅₀ (µM) of Doxorubicin (Control) |

| MCF-7 | Breast Adenocarcinoma | 15.2 | 0.8 |

| HepG2 | Hepatocellular Carcinoma | 8.9 | 1.1 |

| A549 | Lung Carcinoma | 22.5 | 1.5 |

| HCT-116 | Colorectal Carcinoma | 12.4 | 0.9 |

| L929 | Normal Fibroblast | > 100 | 25.6 |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay [10]

-

Cell Plating: Seed cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of 1-methyl-1H-imidazole-4-carboxamide (e.g., 0.1 to 100 µM) in culture medium. Add the compound solutions to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently remove the medium. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Antimicrobial Activity Screening

Rationale: Imidazole-containing compounds, such as the antibiotic metronidazole, are well-established antimicrobial agents.[11] The carboxamide moiety has also been incorporated into novel antimicrobial candidates.[4][5][12] Therefore, screening for activity against a panel of pathogenic bacteria and fungi is a critical step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Hypothetical Antimicrobial Screening Results (MIC)

| Organism | Type | MIC (µg/mL) of 1-Methyl-1H-imidazole-4-carboxamide | MIC (µg/mL) of Ciprofloxacin (Control) | MIC (µg/mL) of Fluconazole (Control) |

| Staphylococcus aureus | Gram-positive | 16 | 0.5 | N/A |

| Escherichia coli | Gram-negative | 64 | 0.25 | N/A |

| Pseudomonas aeruginosa | Gram-negative | >128 | 1 | N/A |

| Candida albicans | Fungus | 32 | N/A | 2 |

Experimental Protocol: Broth Microdilution for MIC Determination [12]

-

Preparation: Prepare a stock solution of the test compound in DMSO. In a 96-well plate, perform a two-fold serial dilution of the compound in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Screening

Rationale: Many anti-inflammatory drugs target enzymes in the eicosanoid pathway, such as cyclooxygenases (COX). Imidazole derivatives have been reported as inhibitors of these enzymes.[13] A primary screen to assess the inhibition of key inflammatory pathways provides a direct route to identifying potential anti-inflammatory agents. Measuring the production of Prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages is a robust and physiologically relevant primary assay.[14]

Experimental Protocol: PGE₂ Production in LPS-Stimulated Macrophages [14]

-

Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in 24-well plates until they reach 80% confluency.

-

Pre-treatment: Pre-treat the cells with various concentrations of 1-methyl-1H-imidazole-4-carboxamide for 1-2 hours. Include a vehicle control and a positive control (e.g., Celecoxib, a known COX-2 inhibitor).[15]

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and COX-2 expression.

-

Supernatant Collection: Collect the cell culture supernatant.

-

PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Analysis: Calculate the percentage of inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value.

Part 3: Tier 2 - Secondary & Mechanistic Assays

If a reproducible "hit" (e.g., IC₅₀ < 20 µM or MIC ≤ 32 µg/mL) is identified in Tier 1, Tier 2 assays are employed to confirm the activity and begin to investigate the mechanism of action.

For Anticancer Hits: Apoptosis and Cell Cycle Analysis

Rationale: A reduction in cell viability can be due to cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). Flow cytometry-based assays using Annexin V/Propidium Iodide (PI) staining can distinguish between healthy, apoptotic, and necrotic cells, clarifying the mode of cell death.[10] Cell cycle analysis reveals if the compound causes arrest at a specific phase (e.g., G2/M), a common mechanism for anticancer drugs.[9]

For Antimicrobial Hits: Biofilm Eradication Assay

Rationale: Many chronic infections are associated with biofilms, which are structured communities of bacteria that are highly resistant to conventional antibiotics. A compound that only inhibits planktonic (free-floating) growth may have limited clinical utility. Assessing the ability of the compound to eradicate established biofilms is a critical secondary screen.[12]

For Anti-inflammatory Hits: NF-κB Signaling Pathway Analysis

Rationale: The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation, controlling the expression of pro-inflammatory genes like COX-2 and various cytokines.[16] Many anti-inflammatory compounds act by inhibiting this pathway. A reporter gene assay can quantify the inhibition of NF-κB transcriptional activity.

Caption: The canonical NF-κB signaling pathway, a key target for anti-inflammatory drugs.

Part 4: Tier 3 - Target Deconvolution and MoA Studies

For highly potent and confirmed hits, the final stage is to identify the specific molecular target. Given the known activities of imidazoles, several enzyme families are high-priority candidates.

-

Protein Kinase Inhibition: Imidazoles are prevalent in kinase inhibitors.[2] A hit from the anticancer screen should be tested against a panel of oncogenic kinases (e.g., EGFR, VEGFR, p38 MAPK) using in vitro kinase inhibition assays.[13][15]

-

PARP Inhibition: Benzimidazole carboxamides have been successfully developed as Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for cancer therapy.[7][17] The structural similarity warrants testing potent anticancer hits for PARP-1 inhibitory activity.

-

Heme Oxygenase Inhibition: Imidazole-containing compounds are known to inhibit heme oxygenase, an enzyme with roles in inflammation and cell signaling.[18][19] This is a potential target for compounds showing anti-inflammatory or cytostatic effects.

Conclusion and Future Directions

This technical guide outlines a systematic and logical framework for the comprehensive biological activity screening of 1-methyl-1H-imidazole-4-carboxamide. By beginning with a broad, multi-pronged primary screen and progressively narrowing the focus based on empirical data, this strategy enables the efficient identification of therapeutic potential. A positive result in any of these tiers would justify further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, advanced in vivo animal model testing, and detailed ADME/Tox profiling. The versatility of the imidazole scaffold suggests that a thorough investigation of this compound is a worthwhile endeavor with the potential to uncover novel biological activities and starting points for new therapeutic agents.

References

-

Title: Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies Source: ACS Publications URL: [Link]

-

Title: Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence Source: MedChemComm (RSC Publishing) URL: [Link]

-

Title: Abstract 287: Design and synthesis of imidazole derivatives as augmented prooxidant anticancer agents Source: AACR Journals URL: [Link]

-

Title: Imidazoles as Potential Anticancer Agents: An Update on Recent Studies Source: PubMed Central (PMC) URL: [Link]

-

Title: Rapid, convenient method for screening imidazole-containing compounds for heme oxygenase inhibition Source: PubMed URL: [Link]

-

Title: Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products Source: MDPI URL: [Link]

-

Title: Synthetic Strategies of Imidazole Derivatives for Anticancer and Antimicrobial Agents: Comparative Studies Source: ResearchGate URL: [Link]

-

Title: Synthesis and discovery of N‐(1‐methyl‐4‐oxo‐4,5‐dihydro‐1H‐imidazol‐2‐yl)‐[1,1′‐biphenyl]‐2‐carboxamide derivatives as antimicrobial agents Source: ResearchGate URL: [Link]

-

Title: In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents Source: MDPI URL: [Link]

-

Title: Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides Source: ResearchGate URL: [Link]

-

Title: Research into New Molecules with Anti-Inflammatory Activity Source: MDPI URL: [Link]

-

Title: AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules Source: Preprints.org (MDPI) URL: [Link]

-

Title: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review Source: PubMed Central (PMC) URL: [Link]

-

Title: (PDF) Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives Source: ResearchGate URL: [Link]

-

Title: Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group Source: PubMed URL: [Link]

-

Title: Rapid, convenient method for screening imidazole-containing compounds for heme oxygenase inhibition. Source: Semantic Scholar URL: [Link]

-

Title: Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides Source: Asian Journal of Chemistry URL: [Link]

-

Title: 1-Methyl-1H-imidazole-4-carboxamide CAS 129993-47-1 Source: BIOSYNCE URL: [Link]

-

Title: Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic Source: PubMed URL: [Link]

-

Title: An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors Source: PubMed Central (PMC) URL: [Link]

-

Title: Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity Source: PubMed URL: [Link]

-

Title: Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents Source: PubMed URL: [Link]

-

Title: Reactions of 1-methylimidazole-4-carboxamide. Source: ResearchGate URL: [Link]

-

Title: Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide Source: Semantic Scholar URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rapid, convenient method for screening imidazole-containing compounds for heme oxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rapid, convenient method for screening imidazole-containing compounds for heme oxygenase inhibition. | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Design, Synthesis, and Evaluation of Novel 1-Methyl-1H-imidazole-4-carboxamide Derivatives

Executive Summary

The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs, valued for its unique electronic properties and ability to engage in various biological interactions.[1][2][3][4] This guide focuses on a specific, promising scaffold: 1-methyl-1H-imidazole-4-carboxamide . This core structure offers a versatile platform for developing novel therapeutics by allowing for systematic modifications to tune biological activity and pharmacokinetic properties. We will provide an in-depth exploration of the synthetic strategies for creating libraries of these derivatives, a rigorous analysis of their structure-activity relationships (SAR), and a survey of their potential therapeutic applications, with a particular focus on enzyme inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of next-generation therapeutic agents.

The Imidazole Carboxamide Scaffold: A Privileged Structure in Drug Discovery

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[3][5] Its unique properties, including its ability to act as both a hydrogen bond donor and acceptor and its amphoteric nature, make it a frequent component in pharmacologically active molecules.[3] Imidazole derivatives have demonstrated a vast range of biological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][3][5][6][7]

The 1-methyl-1H-imidazole-4-carboxamide core combines the stability and interactive potential of the N-methylated imidazole ring with the versatile carboxamide functional group. The amide moiety is present in over 25% of all known drugs, prized for its stability and capacity for hydrogen bonding.[8] This combination creates a scaffold ripe for exploration, where substitutions on the amide nitrogen and the imidazole ring can be systematically varied to optimize interactions with specific biological targets, such as the active sites of enzymes.

This guide aims to:

-

Detail robust synthetic routes for the derivatization of the core scaffold.

-

Elucidate the structure-activity relationships that govern the biological potency of these derivatives.

-

Explore promising therapeutic avenues, particularly in oncology and infectious diseases.

-

Provide validated experimental protocols for the synthesis and biological evaluation of these compounds.

Synthetic Strategies for 1-Methyl-1H-imidazole-4-carboxamide Derivatives

The successful exploration of any chemical scaffold hinges on the availability of efficient and versatile synthetic methodologies. The synthesis of novel 1-methyl-1H-imidazole-4-carboxamide derivatives typically involves a two-stage approach: formation of the core structure and subsequent derivatization of the carboxamide.

Core Scaffold Synthesis and Derivatization

A primary route to derivatization involves the amidation of the corresponding carboxylic acid precursor, 1-methyl-1H-imidazole-4-carboxylic acid. This acid can be activated and coupled with a diverse range of primary or secondary amines to generate a library of novel carboxamides.

Causality in Experimental Design: The choice of a coupling agent is critical for ensuring high yields and minimizing side reactions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their efficiency and mild reaction conditions, which preserve the integrity of sensitive functional groups on the amine coupling partner. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to neutralize the acid formed during the reaction without competing in the coupling process.

Caption: General workflow for the synthesis of 1-methyl-1H-imidazole-4-carboxamide derivatives.

Detailed Experimental Protocol: Synthesis of N-benzyl-1-methyl-1H-imidazole-4-carboxamide

This protocol serves as a self-validating system for the synthesis of a representative derivative.

-

Materials:

-

1-methyl-1H-imidazole-4-carboxylic acid (1.0 eq)

-

HATU (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Benzylamine (1.05 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 1-methyl-1H-imidazole-4-carboxylic acid in anhydrous DMF, add HATU and DIPEA. Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid. The formation of the activated ester is the rate-determining step for efficient coupling.

-

Add benzylamine to the reaction mixture and stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x). The aqueous washes remove unreacted starting materials and coupling byproducts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure N-benzyl-1-methyl-1H-imidazole-4-carboxamide.

-

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of these derivatives is dictated by the nature and position of substituents on the core scaffold. By analyzing data from related imidazole carboxamide series, particularly those targeting enzymes, we can establish a predictive SAR framework.[9][10][11]

Caption: Key modification points for SAR studies on the 1-methyl-1H-imidazole-4-carboxamide scaffold.

Impact of Carboxamide Substituents (R1, R2)

The substituents on the amide nitrogen are paramount for determining potency and selectivity.

-

Aromatic and Heterocyclic Groups: In many enzyme inhibitor series, such as PARP inhibitors, incorporating aromatic or heterocyclic rings (e.g., furan, pyridine) at this position leads to significant increases in activity.[10] These groups can engage in π-π stacking, hydrophobic, and hydrogen bonding interactions within the target's active site.

-

Hydrophobic Pockets: The introduction of hydrophobic rings can facilitate binding in deep pockets of an enzyme active site, which is critical for high-affinity inhibition.[12]

-

Polar Groups: Incorporating hydrophilic groups in solvent-exposed regions can improve pharmacokinetic properties like solubility without compromising binding affinity.[12]

Quantitative SAR Data (Exemplary)

The following table summarizes hypothetical IC₅₀ data for a series of derivatives against a target enzyme, illustrating key SAR principles derived from related benzimidazole carboxamide PARP inhibitors.[9][10]

| Compound ID | R1 Group | R2 Group | Target Enzyme IC₅₀ (nM) | Rationale for Activity |

| A-01 | H | Phenyl | 580 | Baseline activity from phenyl group. |

| A-02 | H | 4-Fluorophenyl | 250 | Electron-withdrawing fluorine enhances binding interactions. |

| A-03 | H | 2-Furyl | 95 | Furan ring acts as a key hydrogen bond acceptor.[10] |

| A-04 | H | Cyclohexyl | >1000 | Lack of aromaticity reduces key binding interactions. |

| A-05 | Methyl | Phenyl | 750 | Small alkyl group at R2 offers minimal benefit and may cause steric hindrance. |

Therapeutic Applications & Mechanisms of Action

The 1-methyl-1H-imidazole-4-carboxamide scaffold is a versatile platform for developing inhibitors against a range of enzyme targets.

Case Study: Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP inhibitors represent a major breakthrough in cancer therapy, particularly for tumors with BRCA mutations. The related 1H-benzo[d]imidazole-4-carboxamide scaffold has been extensively explored for PARP-1 inhibition.[9][10] These compounds function by binding to the NAD⁺ binding site of the enzyme, preventing the repair of single-strand DNA breaks. This leads to the accumulation of double-strand breaks during replication, inducing synthetic lethality in cancer cells with deficient homologous recombination repair pathways.

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Other Potential Applications

-

Kinase Inhibition: Aberrant kinase activity is a hallmark of many cancers. Related indazole-carboxamide derivatives have been developed as potent and selective PAK1 inhibitors, suggesting the potential of the 1-methyl-1H-imidazole-4-carboxamide scaffold in this area.[12]

-

Antiviral Agents: Imidazole-4,5-dicarboxamide derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication.[13] This highlights the potential for targeting viral proteases.

-

Antibacterial Agents: Patent literature describes substituted imidazole carboxamides as novel agents for treating infections caused by Gram-negative bacteria, such as Acinetobacter baumannii.[14]

Protocols for Biological Evaluation

Rigorous and reproducible biological assays are essential for validating the activity of newly synthesized compounds.

Protocol: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol outlines a common method for determining the IC₅₀ of a compound against PARP-1.

-

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP-1 activity. The biotinylated histones are then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

Materials:

-

Recombinant human PARP-1 enzyme.

-

PARP Assay Buffer.

-

Activated DNA (e.g., sonicated calf thymus DNA).

-

Histone H1.

-

NAD⁺ and Biotinylated NAD⁺.

-

Test compounds dissolved in DMSO.

-

Streptavidin-HRP conjugate.

-

Chemiluminescent HRP substrate.

-

White, opaque 96-well plates.

-

-

Workflow:

Caption: Step-by-step workflow for an in vitro chemiluminescent PARP-1 inhibition assay.

-

Data Analysis: The luminescence signal is inversely proportional to PARP-1 inhibition. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion and Future Directions

The 1-methyl-1H-imidazole-4-carboxamide scaffold represents a highly promising platform for the development of novel therapeutics, particularly enzyme inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and a clear understanding of its SAR can guide the rational design of potent and selective agents.

Future research should focus on:

-

Target Expansion: Exploring the activity of these derivatives against other enzyme classes, such as kinases, proteases, and epigenetic targets.

-

Pharmacokinetic Optimization: Fine-tuning substituents to improve metabolic stability, oral bioavailability, and other ADME (absorption, distribution, metabolism, and excretion) properties.

-

Structure-Based Design: Utilizing co-crystal structures of lead compounds with their target enzymes to guide the design of next-generation inhibitors with enhanced potency and selectivity.[9]

-

Combating Resistance: Developing derivatives that are active against drug-resistant mutants of target enzymes.

By leveraging the principles and protocols outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile and valuable chemical scaffold.

References

- Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. European Journal of Medicinal Chemistry.

- Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry.

- Review of pharmacological effects of imidazole derivatives. ScienceRise: Pharmaceutical Science.

- Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evalu

- Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)

- Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry.

- Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica.

- Initial 5-formyl-1H-imidazole-4-carboxamide derivatives.

- Industrial production method of 4-amino-5-imidazole formamide.

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.

- a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- Synthesis, molecular docking, enzyme inhibition and antioxidant potential of new 1H-benzo[d]imidazole-5-carboxamide derivatives.

- Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules.

- Discovery and Structure−Activity Relationships of Imidazole-Containing Tetrahydrobenzodiazepine Inhibitors of Farnesyltransferase.

- Reactions of 1-methylimidazole-4-carboxamide.

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Pacific Journal of Cancer Prevention.

- Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule.

- Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry.

- Structure–Affinity Relationships and Structure–Kinetic Relationships of 1,2-Diarylimidazol-4-carboxamide Derivatives as Human Cannabinoid 1 Receptor Antagonists. Journal of Medicinal Chemistry.

- Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. NINGBO INNO PHARMCHEM CO.,LTD..

- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.

- Methyl 1H-imidazole-1-carboxyl

- Structure-Activity Relationship and Mode-Of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors. Chemistry – A European Journal.

- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Asian Journal of Pharmaceutical and Clinical Research.

- Substituted Imidazole Carboxamides as Novel Antibacterial Agents. ACS Medicinal Chemistry Letters.

- A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. d-nb.info [d-nb.info]

- 6. clinmedkaz.org [clinmedkaz.org]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substituted Imidazole Carboxamides as Novel Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-methyl-1H-imidazole-4-carboxamide: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-methyl-1H-imidazole-4-carboxamide, a key heterocyclic scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound.

Introduction

1-methyl-1H-imidazole-4-carboxamide is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the methyl group at the N-1 position and the carboxamide group at the C-4 position introduces distinct electronic and structural features that are critical for its chemical reactivity and biological activity. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its interactions in various chemical and biological systems.

This guide is structured to provide not just the raw data, but also the underlying principles and experimental considerations that lead to their acquisition and interpretation. Each section is designed as a self-contained module, detailing the causality behind the spectral features and providing robust protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 1-methyl-1H-imidazole-4-carboxamide, both ¹H and ¹³C NMR are indispensable.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of 1-methyl-1H-imidazole-4-carboxamide is expected to show distinct signals for the protons on the imidazole ring, the N-methyl group, and the amide group. The chemical shifts are influenced by the aromaticity of the imidazole ring, the electron-withdrawing nature of the carboxamide group, and the electron-donating effect of the N-methyl group.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 (imidazole ring) | ~7.68 | Singlet | 1H |

| H-2 (imidazole ring) | ~7.64 | Singlet | 1H |

| -NH₂ (amide) | ~7.23 | Broad Singlet | 1H |

| -NH₂ (amide) | ~7.04 | Broad Singlet | 1H |

| N-CH₃ (methyl) | ~3.28 | Singlet | 3H |

Note: The prediction is based on computational models and data from similar structures[1]. The amide protons are diastereotopic and may appear as two separate broad signals, and their chemical shift is highly dependent on solvent and concentration.

Interpretation and Causality:

-

Imidazole Ring Protons (H-2 and H-5): The protons on the imidazole ring are in an aromatic environment and thus appear in the downfield region of the spectrum. The H-2 proton is typically the most deshielded due to its position between two nitrogen atoms. However, the electron-withdrawing carboxamide group at C-4 significantly deshields the adjacent H-5 proton. The relative positions of H-2 and H-5 can be confirmed by 2D NMR experiments like NOESY, which would show a correlation between the N-methyl protons and the H-5 proton.

-

N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen atom gives rise to a singlet at approximately 3.28 ppm. Its integration value of 3H confirms the presence of the methyl group.

-

Amide Protons (-NH₂): The amide protons are expected to appear as broad singlets due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. Their chemical shifts are variable and depend on factors like temperature, concentration, and solvent.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carboxamide) | ~165 |

| C-4 (imidazole ring) | ~138 |

| C-2 (imidazole ring) | ~135 |

| C-5 (imidazole ring) | ~120 |

| N-CH₃ (methyl) | ~33 |

Note: These are approximate chemical shifts based on known values for substituted imidazoles[2][3].

Interpretation and Causality:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is the most deshielded carbon, appearing significantly downfield around 165 ppm.

-

Imidazole Ring Carbons (C-2, C-4, C-5): These carbons resonate in the aromatic region. The C-2 carbon, situated between two nitrogens, is typically downfield. The C-4 carbon, attached to the electron-withdrawing carboxamide group, is also significantly deshielded. The C-5 carbon is expected to be the most upfield of the ring carbons.

-

N-Methyl Carbon (N-CH₃): The methyl carbon appears in the upfield region, characteristic of sp³ hybridized carbons.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 1-methyl-1H-imidazole-4-carboxamide.

Materials:

-

1-methyl-1H-imidazole-4-carboxamide (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch (asymmetric and symmetric) | Amide (-NH₂) |

| 3150-3100 | C-H stretch (aromatic) | Imidazole ring |

| 2950-2850 | C-H stretch (aliphatic) | N-Methyl (-CH₃) |

| ~1670 | C=O stretch (Amide I band) | Carboxamide |

| ~1600 | N-H bend (Amide II band) | Amide (-NH₂) |

| 1550-1450 | C=C and C=N stretching | Imidazole ring |

| ~1400 | C-N stretch | Amide, Imidazole ring |

Note: These are characteristic ranges. The precise positions can be influenced by hydrogen bonding and the physical state of the sample (solid vs. liquid).

Interpretation and Causality:

-

N-H Stretching: The broad bands in the 3400-3200 cm⁻¹ region are characteristic of the N-H stretching vibrations of the primary amide. The broadening is due to hydrogen bonding.

-

C=O Stretching: A strong absorption band around 1670 cm⁻¹ is a clear indicator of the carbonyl group of the amide (Amide I band).

-

N-H Bending: The band around 1600 cm⁻¹ (Amide II band) arises from the N-H bending vibration.

-

Imidazole Ring Vibrations: The aromatic C-H stretching appears above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations are observed in the 1550-1450 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

Objective: To obtain the infrared spectrum of 1-methyl-1H-imidazole-4-carboxamide.

Materials:

-

1-methyl-1H-imidazole-4-carboxamide (1-2 mg)

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR Spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry the KBr to remove any adsorbed water, which shows a broad absorption in the IR spectrum.

-

Place a small amount of KBr (approx. 100 mg) in an agate mortar.

-

Add 1-2 mg of the sample.

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture to the die of a pellet press.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Label the major absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺•): m/z = 125. The molecular weight of C₅H₇N₃O is 125.13 g/mol . The molecular ion peak should be observable.

-

Key Fragments: Fragmentation in EI-MS is initiated by the removal of an electron to form a radical cation (M⁺•), which then undergoes further fragmentation.[4][5][6]

Table of Predicted Fragments:

| m/z | Proposed Fragment | Neutral Loss |

| 125 | [C₅H₇N₃O]⁺• | - (Molecular Ion) |

| 82 | [C₄H₆N₂]⁺• | •CONH |

| 81 | [C₄H₅N₂]⁺ | CONH₂ |

| 54 | [C₃H₄N]⁺ | C₂H₃N₂O |

| 44 | [CONH₂]⁺ | C₄H₅N₂ |

Proposed Fragmentation Pathway:

The fragmentation of 1-methyl-1H-imidazole-4-carboxamide is expected to proceed through several key pathways, including the loss of the carboxamide group and cleavage of the imidazole ring.

Caption: Predicted EI-MS fragmentation pathway for 1-methyl-1H-imidazole-4-carboxamide.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 1-methyl-1H-imidazole-4-carboxamide using mass spectrometry.

Materials:

-

1-methyl-1H-imidazole-4-carboxamide (<1 mg)

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass Spectrometer (e.g., GC-MS with EI source or LC-MS with ESI source)

Procedure (GC-MS with EI Source):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile solvent.

-

-

Instrument Setup:

-

Set the GC oven temperature program to ensure separation from any impurities and elution of the compound of interest.

-

Set the injector temperature (e.g., 250 °C) and transfer line temperature (e.g., 280 °C).

-

For the MS, use a standard electron ionization energy of 70 eV. This provides reproducible fragmentation patterns that can be compared to library spectra.

-

Set the mass range to be scanned (e.g., m/z 35-300).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated on the GC column and then enter the MS ion source.

-

The mass spectrometer will record the mass spectra of the eluting compounds.

-

-

Data Analysis:

-

Identify the peak corresponding to 1-methyl-1H-imidazole-4-carboxamide in the total ion chromatogram (TIC).

-

Examine the mass spectrum for this peak.

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for 1-methyl-1H-imidazole-4-carboxamide. The combination of NMR, IR, and MS allows for the unambiguous identification and structural confirmation of this important molecule. The provided protocols offer a standardized approach for obtaining high-quality data, ensuring reproducibility and reliability in research and development settings. As with any analytical endeavor, a multi-technique approach is crucial for a comprehensive understanding of the chemical nature of the compound under investigation.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

-

ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

-

Ovid. (n.d.). Leveraging mass spectrometry fragmentation... : Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole, 1-methyl-. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved from [Link]

-

American Chemical Society. (n.d.). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Retrieved from [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole, 1-methyl-. Retrieved from [Link]

-

BIOSYNCE. (n.d.). 1-Methyl-1H-imidazole-4-carboxamide CAS 129993-47-1. Retrieved from [Link]

-

iChemical. (n.d.). 1-Methyl-1H-imidazole-4-carboxamide, CAS No. 129993-47-1. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-methyl-1H-imidazole-4-carboxylate. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Imidazole-1-carboxamide, N,N-diethyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Imidazole-4-carboxamide, N-phenyl- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of the (a) 1-methylimidazole ((mim)), (b) Zn-(mim) and.... Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L.... Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 1-methyl-1H-imidazole-4-carboxamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in the field of pharmaceutical sciences. For a drug candidate like 1-methyl-1H-imidazole-4-carboxamide, its solubility profile influences bioavailability, manufacturability, and the feasibility of various dosage forms.[1][2] Understanding its solubility in organic solvents is crucial for:

-

Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization is fundamental to achieving high yields and purity.

-

Formulation Development: The choice of excipients and the development of liquid formulations, such as injectables or oral solutions, are dictated by the compound's solubility.

-

Analytical Method Development: High-Performance Liquid Chromatography (HPLC) and other analytical techniques require the analyte to be dissolved in a suitable mobile phase.[3]

-

Pre-clinical and Clinical Studies: The preparation of dosing solutions for in vitro and in vivo studies depends on identifying suitable solvent systems.

Physicochemical Properties of 1-methyl-1H-imidazole-4-carboxamide